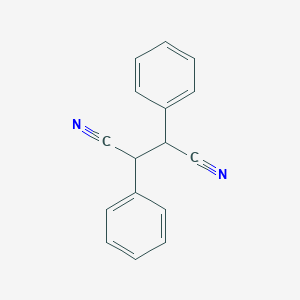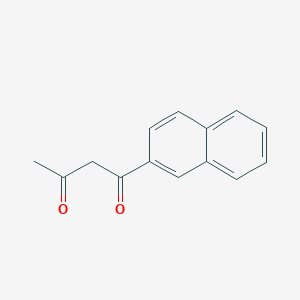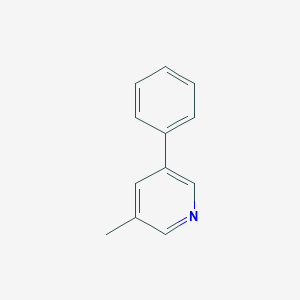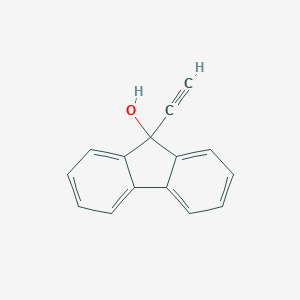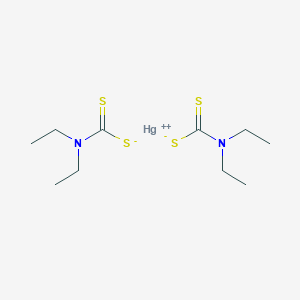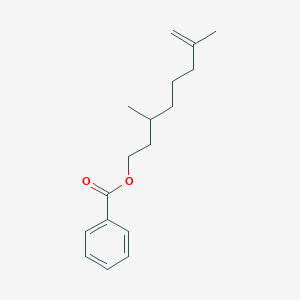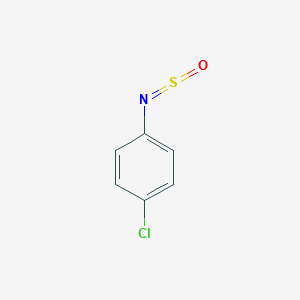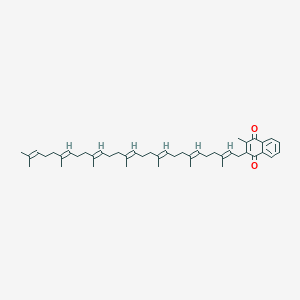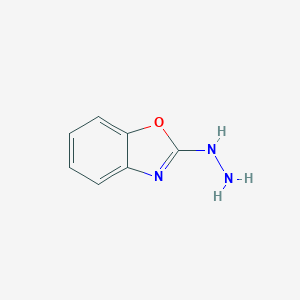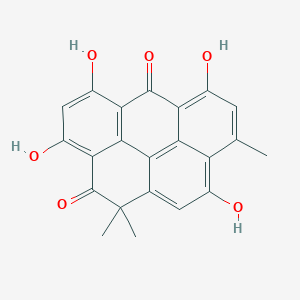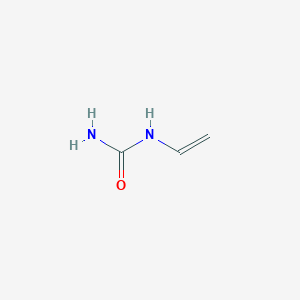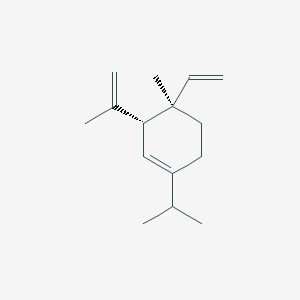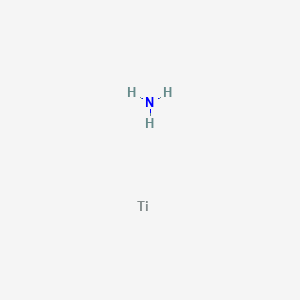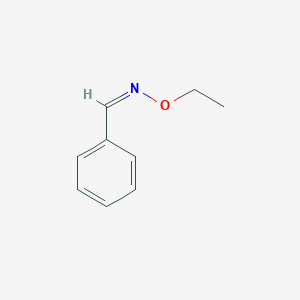
Benzaldehyde O-ethyl oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde O-ethyl oxime (BEON) is a chemical compound that is widely used in scientific research. It is a versatile compound that can be synthesized easily and has a range of applications in different fields. BEON is commonly used as a ligand in coordination chemistry and is also used in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Benzaldehyde O-ethyl oxime has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry to form metal complexes. These metal complexes have various applications, such as catalysis, sensing, and drug delivery. Benzaldehyde O-ethyl oxime is also used in the synthesis of various organic compounds, such as oximes, Schiff bases, and hydrazones. These compounds have applications in medicinal chemistry, agrochemicals, and materials science.
Mécanisme D'action
Benzaldehyde O-ethyl oxime acts as a bidentate ligand, forming coordination complexes with metal ions. The coordination of Benzaldehyde O-ethyl oxime with metal ions alters the electronic and steric properties of the metal center, resulting in changes in the reactivity and selectivity of the metal complex. The coordination of Benzaldehyde O-ethyl oxime with metal ions can also result in changes in the physical properties of the metal complex, such as its color, magnetic properties, and luminescence.
Effets Biochimiques Et Physiologiques
Benzaldehyde O-ethyl oxime has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may have applications in the treatment of various diseases. Benzaldehyde O-ethyl oxime has also been shown to have anticonvulsant and analgesic properties, which may have applications in the treatment of neurological disorders. However, further research is needed to fully understand the biochemical and physiological effects of Benzaldehyde O-ethyl oxime.
Avantages Et Limitations Des Expériences En Laboratoire
Benzaldehyde O-ethyl oxime has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in experiments. It is also a versatile compound, with a range of applications in different fields. However, Benzaldehyde O-ethyl oxime also has some limitations. It can be toxic at high concentrations, and its reactivity with metal ions can be affected by the presence of other ligands and solvents.
Orientations Futures
There are several future directions for research on Benzaldehyde O-ethyl oxime. One area of research is the development of new metal complexes with Benzaldehyde O-ethyl oxime as a ligand. These complexes may have applications in catalysis, sensing, and drug delivery. Another area of research is the investigation of the biochemical and physiological effects of Benzaldehyde O-ethyl oxime, particularly its potential as a therapeutic agent for various diseases. Finally, further research is needed to fully understand the limitations and toxicity of Benzaldehyde O-ethyl oxime, which may inform its safe use in lab experiments.
Méthodes De Synthèse
Benzaldehyde O-ethyl oxime is synthesized by reacting benzaldehyde with hydroxylamine hydrochloride in the presence of ethanol. The reaction proceeds via a condensation reaction, resulting in the formation of Benzaldehyde O-ethyl oxime. The purity and yield of Benzaldehyde O-ethyl oxime can be improved by recrystallization and other purification techniques.
Propriétés
Numéro CAS |
13858-87-2 |
|---|---|
Nom du produit |
Benzaldehyde O-ethyl oxime |
Formule moléculaire |
C9H11NO |
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
(Z)-N-ethoxy-1-phenylmethanimine |
InChI |
InChI=1S/C9H11NO/c1-2-11-10-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8- |
Clé InChI |
YDDVBEKWFTVFQP-NTMALXAHSA-N |
SMILES isomérique |
CCO/N=C\C1=CC=CC=C1 |
SMILES |
CCON=CC1=CC=CC=C1 |
SMILES canonique |
CCON=CC1=CC=CC=C1 |
Synonymes |
Benzaldehyde O-ethyl oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



